Methyl isoferulate
Overview
Description
Synthesis Analysis
The synthesis of methyl isoferulate involves chemical reactions that yield this compound as a product. A notable synthesis approach involves the reaction of methyl isoferulate with FeCl3 or Ag2O, leading to the formation of various dimer and trimer forms. This method is significant for understanding the biosynthesis pathways of lithospermic acids and related compounds (Cotelle & Vezin, 2003).
Molecular Structure Analysis
The molecular structure of methyl isoferulate has been analyzed through various theoretical studies, which provide insights into its structural characteristics. For example, the structure and properties of methyl radical, a component related to methyl isoferulate, have been detailed, highlighting the importance of understanding molecular geometry and electron distribution for predicting chemical behavior (Chipman, 1983).
Scientific Research Applications
Biosynthesis of Lithospermic Acids and Related Nor and Neolignans
- Scientific Field: Organic Chemistry .
- Application Summary: Methyl isoferulate is used in the biosynthesis of lithospermic acids and related nor and neolignans .
- Methods of Application: The reaction of methyl isoferulate with FeCl3 or Ag2O is used to hypothesize on the biosynthesis of these compounds .
- Results: Compared to methyl ferulate, methyl isoferulate showed a very modest reactivity to the oxidation whatever the oxidant used .
Synthesis of (Meth)Acrylates
- Scientific Field: Polymer Chemistry .
- Application Summary: Methyl isoferulate is used in the synthesis of (meth)acrylates .
- Methods of Application: Arylamido methyl methacrylate is synthesized using sodium methacrylate, α-chloroacetamide, NaI, TEBAC, and hydroquinone .
- Results: The synthesis of a serial new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described .
Emulsifying Agent in Asphalt and Asphalt-Latex Emulsions
- Scientific Field: Industrial Chemistry .
- Application Summary: Methyl ester sulfonates (MES), which include methyl isoferulate, are used as emulsifying agents to improve the storage stability of asphalt and asphalt-latex emulsions .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The use of MES has garnered significant attention in both scientific research and industrial applications .
properties
IUPAC Name |
methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLOUXXZZFFBBW-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl isoferulate | |
CAS RN |
16980-82-8 | |
Record name | Methyl isoferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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